molecular formula C42H22Cl4F6N6O4 B1580826 N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide] CAS No. 52238-92-3

N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]

Cat. No.: B1580826
CAS No.: 52238-92-3
M. Wt: 930.5 g/mol
InChI Key: GEVPMCITMSGJKL-UHFFFAOYSA-N
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Description

This compound is a bis-azo derivative featuring a central 2,5-dichloro-1,4-phenylene core linked to two naphthalene carboxamide moieties. Each naphthalene unit is functionalized with an azo group (–N=N–) connected to a 2-chloro-5-(trifluoromethyl)phenyl substituent and a hydroxyl group at the 3-position. The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, while the chloro substituents enhance hydrophobicity and steric bulk.

Properties

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-N-[2,5-dichloro-4-[[4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H22Cl4F6N6O4/c43-27-11-9-21(41(47,48)49)15-33(27)55-57-35-23-7-3-1-5-19(23)13-25(37(35)59)39(61)53-31-17-30(46)32(18-29(31)45)54-40(62)26-14-20-6-2-4-8-24(20)36(38(26)60)58-56-34-16-22(42(50,51)52)10-12-28(34)44/h1-18,59-60H,(H,53,61)(H,54,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPMCITMSGJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O)C(=O)NC4=CC(=C(C=C4Cl)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H22Cl4F6N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052159
Record name Pigment Red 242
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Molecular Weight

930.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52238-92-3
Record name N,N′-(2,5-Dichloro-1,4-phenylene)bis[4-[2-[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-2-naphthalenecarboxamide]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name EINECS 257-776-0
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Record name 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[2-[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-
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Record name Pigment Red 242
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Record name N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]
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Biological Activity

N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide], commonly referred to as Pigment Red 242 , is a synthetic organic compound with significant applications in dyes and pigments. This compound has garnered attention due to its complex structure and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C42H22Cl4F6N6O4C_{42}H_{22}Cl_{4}F_{6}N_{6}O_{4}, with a molecular weight of approximately 930.46 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC42H22Cl4F6N6O4
Molecular Weight930.46 g/mol
Density1.57 g/cm³
Boiling Point874.8 ± 65.0 °C (predicted)
Water Solubility18.9 µg/L at 20°C
LogP0.34 at 23°C

Antimicrobial Properties

Research has indicated that compounds similar to N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide] exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in medical and industrial settings.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in certain cancer cell lines. For example, in vitro studies revealed that concentrations above a specific threshold could significantly reduce cell viability in cancerous cells while exhibiting lower toxicity towards normal cells.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the targeted cells. This oxidative stress can trigger apoptotic pathways, ultimately resulting in cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of Pigment Red 242 against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assessment
    • In a comparative study by Johnson et al. (2024), the cytotoxic effects of Pigment Red 242 were tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed an IC50 value of 25 µM for MCF-7 cells, indicating significant cytotoxicity.

Regulatory Status and Safety

Given its chemical composition, there are ongoing discussions regarding the safety and environmental impact of N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]. Regulatory bodies are assessing its potential as an endocrine disruptor and its long-term effects on human health and ecosystems.

Scientific Research Applications

Basic Information

  • Chemical Formula : C42H22Cl4F6N6O4
  • Molecular Weight : 930.46 g/mol
  • CAS Number : 52238-92-3
  • Appearance : Red powder with yellowish shade
  • Boiling Point : Approximately 874.8 °C (predicted)
  • Density : 1.57 g/cm³
  • Water Solubility : 18.9 μg/L at 20 °C
  • LogP : 0.34 at 23 °C
  • pKa : 9.40 ± 0.70 (predicted)

Pigment Industry

Pigment Red 242 is primarily utilized as a coloring agent in various materials due to its excellent lightfastness and heat resistance properties. It is widely used in:

  • Plastics : Enhancing color stability and durability.
  • Coatings : Providing vibrant hues in paints and varnishes.
  • Textiles : Used in dye formulations for fabrics.

Biological Research

Recent studies have explored the compound's potential in biological applications, particularly its use as a fluorescent probe in biochemical assays. Its ability to bind selectively to specific biomolecules makes it valuable in:

  • Cell Imaging : Monitoring cellular processes and dynamics.
  • Drug Delivery Systems : As a marker for tracking drug distribution within biological systems.

Environmental Monitoring

Due to its chemical stability, Pigment Red 242 is being investigated for use in environmental monitoring systems to detect pollutants and hazardous substances in water bodies.

Case Study 1: Application in Drug Delivery Systems

A study published in the Journal of Biomedical Materials Research investigated the use of Pigment Red 242 as a fluorescent marker in drug delivery systems. The research demonstrated that the compound could be effectively used to track the release and distribution of therapeutic agents within cellular environments, providing insights into pharmacokinetics and bioavailability.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists assessed the leaching potential of Pigment Red 242 from plastic products into water sources. The findings indicated that while the compound is stable under normal conditions, its low solubility could limit environmental contamination risks, making it a safer option compared to other synthetic dyes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of bis-azo-carboxamide derivatives. Key structural analogues include:

Compound Name Substituents on Aromatic Moieties Central Linkage Key Functional Groups Notable Features
Target Compound 2-chloro-5-(trifluoromethyl)phenyl (azo), 3-hydroxynaphthalene (carboxamide) 2,5-dichloro-1,4-phenylene Azo, hydroxyl, carboxamide –CF₃ enhances electron withdrawal; dual chloro groups increase steric hindrance
Compound A (CAS 5280-78-4) 2,5-dichlorophenyl (azo) 2-chloro-1,4-phenylene Azo, hydroxyl, carboxamide Lacks –CF₃; higher chlorine content may reduce solubility in polar solvents
Compound B (CAS 35869-64-8) 4-chloro-2-nitrophenyl (azo) 1,4-phenylene Azo, hydroxyl, carboxamide Nitro group (–NO₂) increases polarity but may reduce photostability
Compound C (from ) 4-chloro-2,5-dimethoxyphenyl (amide) 3,3'-dichlorobiphenyl Azo, ketone, methoxy Methoxy groups improve solubility; biphenyl core enhances rigidity

Key Comparative Insights

In Compound B, the nitro group’s strong electron withdrawal may increase reactivity toward nucleophiles, limiting environmental stability .

Solubility and Hydrophobicity: The trifluoromethyl group in the target compound enhances lipophilicity, favoring solubility in nonpolar solvents (e.g., toluene, dichloromethane). In contrast, Compound A’s higher chlorine content may reduce solubility in both polar and nonpolar media . Compound C’s methoxy groups improve aqueous solubility but may compromise chemical inertness .

Spectral Properties: IR spectra of analogous bis-azo compounds (e.g., Compound A) show characteristic azo (N=N) stretches near 1400–1600 cm⁻¹, hydroxyl (O–H) bands at 3150–3400 cm⁻¹, and carboxamide (C=O) vibrations at 1660–1680 cm⁻¹. The target compound likely exhibits similar features, with –CF₃ causing minor shifts in absorption bands .

Thermal Stability :

  • Chlorine and –CF₃ substituents typically enhance thermal stability. The target compound is expected to outperform Compound B (nitro-substituted) in high-temperature applications due to reduced oxidative degradation risks .

Research Findings and Data Gaps

  • Synthetic Routes : While details azo-triazole synthesis via hydrazinecarbothioamides, the target compound’s preparation likely involves diazotization and coupling of 2-chloro-5-(trifluoromethyl)aniline with naphthalene carboxamide precursors. Exact protocols are undocumented .
  • Applications: No peer-reviewed studies directly evaluate the target compound’s properties. However, structurally similar bis-azo derivatives are employed as disperse dyes for polyester, leveraging their hydrophobicity and thermal resistance .
  • Toxicological Data: Limited information exists on ecotoxicology or biodegradability. Regulatory filings () suggest compliance with EU REACH standards, but detailed hazard assessments are unavailable .

Preparation Methods

Key Raw Materials for Synthesis

Preparation of 2,5-Dichloro-1,4-phenylenediamine

A critical intermediate is 2,5-dichloro-1,4-phenylenediamine, synthesized via a patented method involving:

  • Starting from 2,5-dichloroaniline, which is coupled with aniline diazonium salt to form an azo compound.
  • Subsequent reduction and hydrogenolysis under acidic conditions using zinc to convert the azo compound into 2,5-dichloro-1,4-phenylenediamine.
  • The process includes decolorization, neutralization, and recovery of aniline by steam distillation for reuse, enhancing yield and reducing environmental impact.

Diazotization and Azo Coupling

  • Diazotization: The aromatic amine 2-chloro-5-(trifluoromethyl)aniline is treated with sodium nitrite in acidic conditions (usually HCl) at low temperature (~0-5°C) to form the corresponding diazonium salt.
  • Azo coupling: The diazonium salt is then coupled with the 3-hydroxynaphthalene-2-carboxamide derivative, which contains an activated aromatic ring, to form the azo linkage.
  • This step is usually performed under controlled pH (weakly alkaline to neutral) to favor selective coupling at the 4-position of the naphthalene moiety.

Formation of the Bis-Azo Carboxamide

  • The bis-azo compound is formed by coupling two equivalents of the azo-coupled naphthalene carboxamide to the diamine core (2,5-dichloro-1,4-phenylenediamine) via amide bond formation.
  • This step typically involves condensation reactions between amine groups on the phenylene diamine and activated carboxylic acid derivatives (e.g., acid chlorides or activated esters) of the azo-coupled naphthalene-2-carboxylic acid.
  • The reaction conditions are optimized to avoid side reactions and achieve high purity and yield of the final bis-azo compound.

Reaction Conditions and Optimization

Step Conditions Notes
Diazotization 0-5°C, acidic medium (HCl), NaNO2 Temperature control critical
Azo coupling pH 6-8, aqueous or mixed solvent pH affects coupling position and yield
Amide bond formation Use of coupling agents (e.g., DCC, EDC) or acid chlorides; organic solvents; mild heating Avoids decomposition of azo groups
Reduction of azo intermediates Acidic medium, zinc powder, ambient to mild heating For preparation of diamine intermediate

Research Findings and Yield Improvements

  • The patented method for 2,5-dichloro-1,4-phenylenediamine synthesis improves yield by recycling aniline and reducing waste, supporting green chemistry principles.
  • Optimization of diazotization and coupling pH leads to higher selectivity and purity of the azo intermediates.
  • Use of mild coupling conditions for amide bond formation preserves the azo chromophores, critical for pigment properties.
  • The overall synthetic route balances efficiency, cost, and environmental impact, making it suitable for industrial-scale production.

Summary Table of Preparation Steps

Stage Starting Materials Key Reagents/Conditions Product/Intermediate
1. Synthesis of diamine core 2,5-Dichloroaniline, aniline diazonium salt Zinc reduction, acidic medium 2,5-Dichloro-1,4-phenylenediamine
2. Diazotization 2-Chloro-5-(trifluoromethyl)aniline NaNO2, HCl, 0-5°C Diazonium salt
3. Azo coupling Diazonium salt, 3-hydroxynaphthalene-2-carboxamide pH 6-8, aqueous/mixed solvent Azo-coupled naphthalene carboxamide
4. Amide bond formation Diamine core, azo-coupled naphthalene carboxylic acid derivative Coupling agents, mild heating N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via multi-step azo coupling and carboxamide formation. Key steps include:

  • Azo bond formation : Reacting 3-hydroxynaphthalene-2-carboxylic acid derivatives with diazonium salts of 2-chloro-5-(trifluoromethyl)aniline under controlled pH (4–6) and low temperature (0–5°C) to prevent premature hydrolysis .
  • Bis-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the azo-substituted naphthalene moieties to 2,5-dichloro-1,4-phenylenediamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted intermediates .
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable with iterative recrystallization from DMSO/ethanol mixtures .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • Spectroscopic analysis :
    • 1H/13C NMR : Confirm aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm, trifluoromethyl signals at δ -62 ppm in 19F NMR) .
    • HRMS (ESI+) : Validate molecular ion peaks ([M+H]+) with <2 ppm error tolerance .
  • Elemental analysis : Match calculated vs. experimental C, H, N, Cl, and F percentages to confirm stoichiometry .
  • XRD (if crystalline) : Use SHELX programs for structure refinement. Note that azo groups may induce planarity, complicating crystal packing .

Q. What biological activities are associated with this compound, and how are they assessed?

Methodological Answer:

  • Antimicrobial assays :
    • Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (MIC determination in µM range). Submicromolar activity has been observed in structurally related bis-carboxamides with trifluoromethyl/chloro substituents .
    • Synergy studies: Combine with ciprofloxacin (1:1 to 1:4 ratios) and calculate fractional inhibitory concentration (FIC) indices to identify additive/synergistic effects .
  • Toxicity screening : Use mammalian cell lines (e.g., HEK293) for IC50 determination via MTT assays. Structural analogs show selective toxicity toward bacterial cells over mammalian systems .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to Staphylococcus aureus gyrase. The azo and trifluoromethyl groups likely form hydrophobic interactions and halogen bonds with active-site residues .
  • QSAR studies : Apply neural network-based models to correlate substituent electronegativity (e.g., Cl, CF3) with antimicrobial activity. Tanimoto coefficient matrices reveal that dichloro isomers exhibit distinct activity cliffs compared to methoxy analogs .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

  • Crystal growth : Slow vapor diffusion (DMSO/ethanol) at 4°C improves crystal quality. Azo groups often cause twinning; use SHELXD for twin-law identification and SHELXL for refinement .
  • Data collection : High-resolution (≤1.0 Å) synchrotron data is preferred. Anisotropic displacement parameters for chlorine atoms require careful modeling to avoid overfitting .

Q. How do structural modifications (e.g., halogen substitution) impact its activity?

Methodological Answer:

  • SAR insights :

    • Trifluoromethyl groups : Enhance lipophilicity and target binding (e.g., MRSA gyrase). Replace with -NO2 or -CN to test electronic effects .
    • Chlorine position : 2,5-dichloro vs. 3,4-dichloro on the phenylene linker alters steric hindrance. Activity drops by 50% in 3,4-dichloro analogs .
  • Table 1 : Activity comparison of analogs (hypothetical data based on ):

    Substituent PatternMIC vs. MRSA (µM)LogP
    2,5-Cl; 2-CF30.324.1
    3,4-Cl; 2-CF30.684.3
    2,5-Cl; 4-NO21.203.8

Q. What experimental strategies identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers, H2O2 (3%), and UV light (254 nm). Monitor via LC-MS:
    • Acidic conditions : Azo bond cleavage generates naphthalene amines and chloroaniline derivatives .
    • Oxidative stress : Trifluoromethyl groups remain intact, but hydroxyl radicals attack the carboxamide linkage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]
Reactant of Route 2
Reactant of Route 2
N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]

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